1-[(2-Bromophenyl)methyl]-1,4-diazepane
CAS No.: 1016516-79-2
Cat. No.: VC8035961
Molecular Formula: C12H17BrN2
Molecular Weight: 269.18 g/mol
* For research use only. Not for human or veterinary use.
![1-[(2-Bromophenyl)methyl]-1,4-diazepane - 1016516-79-2](/images/structure/VC8035961.png)
Specification
CAS No. | 1016516-79-2 |
---|---|
Molecular Formula | C12H17BrN2 |
Molecular Weight | 269.18 g/mol |
IUPAC Name | 1-[(2-bromophenyl)methyl]-1,4-diazepane |
Standard InChI | InChI=1S/C12H17BrN2/c13-12-5-2-1-4-11(12)10-15-8-3-6-14-7-9-15/h1-2,4-5,14H,3,6-10H2 |
Standard InChI Key | FOXINVXXOPLSFX-UHFFFAOYSA-N |
SMILES | C1CNCCN(C1)CC2=CC=CC=C2Br |
Canonical SMILES | C1CNCCN(C1)CC2=CC=CC=C2Br |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
1-[(2-Bromophenyl)methyl]-1,4-diazepane belongs to the diazepane family, a class of heterocyclic compounds containing a seven-membered ring with two nitrogen atoms. Its systematic IUPAC name, 1-[(2-bromophenyl)methyl]-1,4-diazepane, reflects the substitution pattern: a 2-bromobenzyl group is attached to the nitrogen at position 1 of the diazepane ring . Alternative synonyms include 1-(2-Bromobenzyl)-1,4-diazepane and MFCD07383231, the latter being a registry identifier from the MDL database .
Molecular Formula: C₁₂H₁₇BrN₂
Molecular Weight: 269.18 g/mol
Structural Representation
The compound’s structure is defined by:
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A 1,4-diazepane ring (a saturated seven-membered ring with nitrogen atoms at positions 1 and 4).
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A 2-bromobenzyl group (-CH₂-C₆H₄-Br) attached to the nitrogen at position 1.
The SMILES notation for the compound is C1CNCCN(C1)CC2=CC=CC=C2Br, which encodes the connectivity of atoms . The InChIKey, FOXINVXXOPLSFX-UHFFFAOYSA-N, serves as a unique identifier for computational and database searches .
Table 1: Key Structural Identifiers
Property | Value | Source |
---|---|---|
IUPAC Name | 1-[(2-bromophenyl)methyl]-1,4-diazepane | |
SMILES | C1CNCCN(C1)CC2=CC=CC=C2Br | |
InChIKey | FOXINVXXOPLSFX-UHFFFAOYSA-N | |
Molecular Formula | C₁₂H₁₇BrN₂ | |
CAS Registry Number | 1016516-79-2 |
Physicochemical Properties
Computational analyses provide insights into the compound’s behavior in biological and chemical systems:
Partition Coefficient (LogP)
The XLogP3-AA value of 2.2 indicates moderate lipophilicity, suggesting reasonable membrane permeability . This property is critical for drug candidates, as it influences absorption and distribution.
Hydrogen Bonding Capacity
These values imply limited polar interactions, consistent with its lipophilic nature.
Topological Polar Surface Area (TPSA)
The TPSA of 15.3 Ų further supports low polarity, aligning with its potential to cross biological membranes .
Table 2: Computed Physicochemical Properties
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